molecular formula C20H22N2O3S B2586841 7-(benzo[d][1,3]dioxol-5-yl)-N-(o-tolyl)-1,4-thiazepane-4-carboxamide CAS No. 1706278-08-1

7-(benzo[d][1,3]dioxol-5-yl)-N-(o-tolyl)-1,4-thiazepane-4-carboxamide

Cat. No. B2586841
CAS RN: 1706278-08-1
M. Wt: 370.47
InChI Key: BACNYIMHECMJJJ-UHFFFAOYSA-N
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Description

The compound “7-(benzo[d][1,3]dioxol-5-yl)-N-(o-tolyl)-1,4-thiazepane-4-carboxamide” is a chalcone derivative . Chalcone derivatives have shown promising cytotoxic activity with IC50 values ranging from 5.24 to 63.12 μm .


Synthesis Analysis

The synthesis of similar compounds involves the design and creation of a series of chalcone derivatives . For instance, new thiourea derivatives incorporating two benzo[d][1,3]dioxol-5-yl moieties have been synthesized through the reaction of two molecules of benzo[d][1,3]dioxol-5-yl isothiocyanate with one molecule of various diamino derivatives .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various spectroscopic techniques, including one- and two-dimensional nuclear magnetic resonance (NMR), infrared (IR), and high-resolution mass spectrometry .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include the reaction of two molecules of benzo[d][1,3]dioxol-5-yl isothiocyanate with one molecule of various diamino derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using various techniques, including NMR and IR spectroscopy .

Scientific Research Applications

Antitumor Activity

Research on compounds structurally related to 7-(benzo[d][1,3]dioxol-5-yl)-N-(o-tolyl)-1,4-thiazepane-4-carboxamide demonstrates significant antitumor activities. A study by Wu et al. (2017) focused on the synthesis and anti-proliferative activity evaluation of novel benzo[d][1,3]dioxoles-fused 1,4-thiazepines. These compounds, designed via a molecular hybridization approach, showed potent antitumor activity against human cancer cell lines, suggesting their potential pharmaceutical application after further investigations (Wu, Yang, Peng, & Sun, 2017).

Antimicrobial and Anti-proliferative Properties

Another study on thiazolyl pyrazoline derivatives linked to a benzo[1,3]dioxole moiety by Mansour et al. (2020) revealed interesting biological properties, including antimicrobial and anti-proliferative activities. These compounds exhibited notable inhibitory effects on HCT-116 cancer cells, indicating their potential as anti-proliferative agents (Mansour, Aboelnaga, Nassar, & Elewa, 2020).

Synthesis and Characterization of Bioactive Compounds

Research by Talupur, Satheesh, and Chandrasekhar (2021) on the synthesis, characterization, antimicrobial evaluation, and docking studies of 3-(5-(2-oxido)-(4-substitudedphenoxy)-benzo[d][1,3,2]dioxaphosphol-5-yl)-1H-tetrazol-1-yl)thiophene-2-carboxamides showcases the diverse chemical reactions and potential biological activities of compounds with a similar structural framework. This study contributes to the understanding of how such compounds can be synthesized and evaluated for potential therapeutic uses (Talupur, Satheesh, & Chandrasekhar, 2021).

Analgesic Potential

Ukrainets et al. (2014) developed a synthetic method for 4-hydroxy-1-methyl-2,2-dioxo-N-(1,3-thiazol-2-yl)-1Н-2λ6,1-benzothiazine-3-carboxamides and related heterocyclic arylamides, identifying compounds with high analgesic activity through pharmacological screening. This study highlights the potential analgesic properties of structurally similar compounds, suggesting a possible research direction for 7-(benzo[d][1,3]dioxol-5-yl)-N-(o-tolyl)-1,4-thiazepane-4-carboxamide (Ukrainets, Petrushova, Dzyubenko, & Sim, 2014).

Mechanism of Action

The mechanism of action of similar compounds involves their effect on cell membrane blebbing, chromatin condensation, DNA fragmentation, Hoechst staining, annexin V, and cell cycle arrest (G2/M) . The Western blot experiments revealed upregulation of pro-apoptotic Bax and downregulation of antiapoptotic Bcl-2 .

Future Directions

The future directions for research on similar compounds could involve further investigation of their cytotoxic potential and their effect on various cellular processes . Additionally, these compounds could be further optimized to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of indole anticancer molecules .

properties

IUPAC Name

7-(1,3-benzodioxol-5-yl)-N-(2-methylphenyl)-1,4-thiazepane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3S/c1-14-4-2-3-5-16(14)21-20(23)22-9-8-19(26-11-10-22)15-6-7-17-18(12-15)25-13-24-17/h2-7,12,19H,8-11,13H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BACNYIMHECMJJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)N2CCC(SCC2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(benzo[d][1,3]dioxol-5-yl)-N-(o-tolyl)-1,4-thiazepane-4-carboxamide

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